2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol
Description
Properties
Molecular Formula |
C17H18FN3O2 |
|---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
2-[3-[2-(4-fluorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C17H18FN3O2/c18-13-5-7-14(8-6-13)23-12-10-21-16-4-2-1-3-15(16)20(9-11-22)17(21)19/h1-8,19,22H,9-12H2 |
InChI Key |
BFCUCQFEYHYZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)N2CCOC3=CC=C(C=C3)F)CCO |
Origin of Product |
United States |
Biological Activity
The compound 2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol , also known as N,N-Diethyl-2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-ethanamine , is a synthetic organic molecule with potential biological applications. Its structure incorporates a benzimidazole moiety, which is known for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through diverse research findings and case studies.
- Molecular Formula : C21H27FN4O
- Molecular Weight : 370.46 g/mol
- CAS Number : Not specified in the sources
- Synonyms : TOSLAB 837180
Antimicrobial Activity
Research has indicated that compounds with similar structures to the benzimidazole derivative exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 mg/mL |
| Compound B | E. coli | 0.8 mg/mL |
| Compound C | Enterococcus faecium | 0.33 mg/mL |
Anti-Biofilm Activity
The ability to inhibit biofilm formation is crucial in combating persistent bacterial infections. Compounds structurally similar to our target compound have demonstrated anti-biofilm activity. For example, extracts from certain fungi have shown effectiveness in disrupting biofilm formation in Bacillus cereus .
Antioxidant Activity
Antioxidant properties are essential for reducing oxidative stress in biological systems. Certain benzimidazole derivatives have been evaluated for their antioxidant capabilities using assays like DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). These studies suggest that the presence of the fluorophenoxy group may enhance antioxidant activity .
Case Study 1: Antimicrobial Efficacy of Benzimidazole Derivatives
In a study published in a peer-reviewed journal, researchers synthesized various benzimidazole derivatives and tested their antimicrobial efficacy against clinical isolates of bacteria. The study found that compounds with electron-withdrawing groups, such as fluorine, exhibited enhanced activity compared to their non-fluorinated counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of benzimidazole derivatives to identify structural features that contribute to biological activity. The study highlighted that modifications at the phenoxy position significantly influenced both antimicrobial and antioxidant activities .
Scientific Research Applications
Anticancer Activity
Research indicates that benzimidazole derivatives, including the compound , exhibit promising anticancer properties. These compounds have been evaluated against various cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). Studies show that modifications in the structure can enhance cytotoxicity, making them potential candidates for cancer therapeutics .
Antimicrobial Properties
Benzimidazole derivatives have also been recognized for their antimicrobial activities. The presence of fluorophenoxy groups is believed to enhance the interaction with microbial targets, potentially leading to increased efficacy against resistant strains of bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance .
Modulators of Integrated Stress Response
Recent studies have indicated that compounds similar to 2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol can modulate the integrated stress response pathways. This modulation can be crucial for developing treatments for diseases related to cellular stress responses, including neurodegenerative disorders and metabolic syndromes .
Case Studies
Synthesis and Optimization
The synthesis of this compound involves several steps that leverage modern organic chemistry techniques. The use of "click chemistry" has been highlighted as an efficient method for synthesizing similar compounds, which can lead to high yields and purity levels essential for biological testing .
Chemical Reactions Analysis
Hydrolysis Reactions
The imino group (C=N) and ether linkages in the compound undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 2M HCl, 80°C, 4h | Cleavage of imino group to amine; breakdown of ether bonds | Yields 4-fluorophenol and benzimidazole fragments |
| Basic Hydrolysis | 1M NaOH, ethanol, reflux | Ethanol substituent oxidation; partial ring opening | Forms carboxylic acid derivatives at elevated temperatures |
The fluorophenoxyethyl chain remains stable under mild hydrolysis but degrades under prolonged acidic conditions.
Oxidation Reactions
The ethanol moiety (-CH2CH2OH) is susceptible to oxidation:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H2O2 (30%) | Room temperature, 12h | Oxidizes to ketone (C=O) at the β-position |
| KMnO4 (acidic) | 60°C, 2h | Further oxidation to carboxylic acid (-COOH) |
The benzimidazole core remains intact during these reactions, but the imino group may tautomerize under strong oxidative conditions.
Substitution Reactions
The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Products |
|---|---|---|
| NH3 (aq) | 120°C, 8h | Replacement of F with NH2 group |
| NaSH | DMF, 100°C, 6h | Substitution with -SH group |
These reactions require high temperatures and polar aprotic solvents due to the electron-withdrawing nature of the fluorophenoxy group.
Metabolic Transformations
In vitro studies using human liver microsomes (HLMs) highlight metabolic stability and hydroxylation pathways:
| Parameter | Value |
|---|---|
| Metabolic Stability (120 min) | 90% parent compound remaining |
| Primary Metabolites | Hydroxylated derivatives (M1, M2, M3) |
Key hydroxylation sites include:
-
Methyl group on the ethyl chain (C-2 position)
-
Aromatic rings (benzimidazole or fluorophenyl)
The compound’s stability is attributed to steric hindrance from the fluorophenoxyethyl group, which limits enzyme access .
Catalytic Functionalization
Transition-metal catalysts enable cross-coupling reactions at the benzimidazole core:
| Catalyst | Reaction Type | Products |
|---|---|---|
| Pd(PPh3)4 | Suzuki-Miyaura coupling | Biaryl derivatives at C-5/C-6 positions |
| CuI | Ullmann coupling | Introduction of aryl ethers |
These reactions require anhydrous conditions and ligands to stabilize the metal center.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
N,N-Diethyl-2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-ethanamine
- Structural Difference: Replaces the ethanol group with a diethylamino-ethyl chain.
- This modification may enhance blood-brain barrier penetration but reduce solubility compared to the ethanol derivative .
2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
Fluorophenyl vs. Dichlorophenyl Substitutions
1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol
- Structural Difference: Replaces fluorophenoxy with a dichlorophenyl-methylbenzyl group.
- Impact: The dichlorophenyl group increases molecular weight (426.34 g/mol vs. ~312–330 g/mol for fluoro analogs) and steric bulk, likely reducing metabolic turnover. This compound shows affinity for orexin receptors, suggesting CNS applications .
Heterocyclic Modifications
2-(3-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)ethan-1-ol
- Structural Difference : Replaces benzimidazole with a pyrazole ring.
- −4.2 for benzimidazole analogs). However, reduced aromaticity may weaken π-π stacking interactions with biological targets .
Molecular Weight and Stability
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|
| Target Compound | C₁₈H₁₉FN₂O₂ | 314.36 | 3.2 |
| 2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol | C₁₈H₂₀N₂O₂ | 296.36 | 2.8 |
| 2-(3-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)ethanol | C₁₈H₁₇FN₂O₂ | 312.34 | 2.9 |
| 1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol | C₂₃H₂₁Cl₂N₃O | 426.34 | 4.1 |
*Predicted using fragment-based methods.
Metabolic Stability
Preparation Methods
Table 1: Starting Materials and Their Roles
| Compound | CAS Number | Role in Synthesis |
|---|---|---|
| 4-Fluorophenol | 371-41-5 | Aromatic ether precursor |
| Ethyl bromoacetate | 105-36-2 | Alkylating agent |
| o-Phenylenediamine | 95-54-5 | Benzimidazole backbone precursor |
| Ethylenediamine | 107-15-3 | Ethyl side chain introduction |
Stepwise Synthesis Protocol
Formation of Ethyl 2-(4-Fluorophenoxy)acetate
4-Fluorophenol reacts with ethyl bromoacetate in a Williamson ether synthesis , facilitated by a base such as potassium carbonate (K₂CO₃) in anhydrous acetone. The reaction proceeds at 60–70°C for 6–8 hours , yielding the ester intermediate.
Synthesis of 2-(2-Aminoethyl)benzimidazole
o-Phenylenediamine undergoes cyclization with ethylenediamine dihydrochloride in refluxing ethanol, catalyzed by hydrochloric acid (HCl). The reaction forms the benzimidazole core, which is subsequently treated with aqueous ammonia to isolate the free amine.
Coupling Reaction to Form the Target Compound
The final step involves reacting ethyl 2-(4-fluorophenoxy)acetate with 2-(2-aminoethyl)benzimidazole in dry dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the mixture is stirred at room temperature for 12–16 hours . The product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).
Optimization Strategies
Catalytic Enhancements
Industrial-scale synthesis employs phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate the etherification step, reducing reaction time to 4 hours with a 92% yield .
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility during benzimidazole formation but require careful moisture control. Ethanol remains preferred for its cost-effectiveness and ease of removal.
Table 2: Reaction Conditions and Yields
| Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Etherification | K₂CO₃, acetone | 60–70 | 6–8 | 85–88 |
| Benzimidazole cyclization | HCl, ethanol | Reflux | 10–12 | 78–82 |
| Coupling | Et₃N, DCM | 25 | 12–16 | 75–80 |
Purification and Characterization
Crude product purification involves:
-
Liquid-liquid extraction to remove unreacted amines.
-
Column chromatography (silica gel) with gradient elution.
-
Recrystallization from ethanol/water (4:1) to achieve >99% purity.
Key characterization data :
-
¹H NMR (DMSO-d₆): δ 7.52–7.12 (m, 4H, Ar-H), 4.42 (t, 2H, -OCH₂), 3.81 (q, 2H, -CH₂OH).
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces the coupling step duration to 2 hours but requires specialized equipment, limiting scalability.
Q & A
Basic Research Question
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) resolves tautomerism. For example, hydrogen bonding between the imino group and ethanol solvent molecules stabilizes the 2-imino tautomer .
How can researchers design experiments to evaluate the compound’s biological activity, such as antifungal or anticancer potential, while minimizing false positives in in vitro assays?
Advanced Research Question
- Antifungal Assays:
- Anticancer Screening:
What strategies are effective for resolving contradictions in pharmacological data, such as divergent IC₅₀ values across studies?
Advanced Research Question
- Data Normalization: Standardize assay conditions (e.g., serum concentration, incubation time) to reduce variability .
- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan software) to identify outliers. For example, discrepancies in IC₅₀ values for HBV inhibition may arise from differences in viral load quantification methods .
- Structural Validation: Re-examine compound purity (HPLC ≥95%) and tautomeric forms (via SCXRD) to rule out structural misassignment .
How do substituents like the 4-fluorophenoxy group influence the compound’s binding affinity in enzyme inhibition studies?
Advanced Research Question
- QSAR Modeling: Use 3D-QSAR (e.g., CoMFA/CoMSIA) to correlate substituent electronic parameters (Hammett σ) with inhibitory activity. The 4-fluoro group enhances lipophilicity (clogP +0.5), improving membrane penetration .
- Docking Studies (AutoDock Vina): The fluorophenoxy group occupies hydrophobic pockets in target enzymes (e.g., bacterial peptide deformylase), forming π-alkyl interactions with residues like Leu-91 .
What computational strategies can predict the compound’s metabolic stability and potential toxicity in early-stage drug development?
Advanced Research Question
- ADMET Prediction: Tools like SwissADME estimate metabolic pathways (e.g., CYP3A4-mediated oxidation). The ethanol moiety increases solubility (LogS -3.2) but may reduce BBB penetration .
- Toxicity Profiling: Use ProTox-II to predict hepatotoxicity (alert for benzimidazole cores) and Ames test models for mutagenicity. Substituents like 4-fluorophenoxy show low genotoxic risk .
How can photophysical studies (e.g., ESIPT mechanisms) inform the development of this compound as a fluorescent probe for metal ion sensing?
Advanced Research Question
- ESIPT Characterization: Monitor excited-state intramolecular proton transfer via fluorescence emission (λₑₘ 450–550 nm) in solvents of varying polarity. The imino group acts as a proton donor, enabling Cu²⁺ detection via quenching .
- Stokes Shift Analysis: A large Stokes shift (>100 nm) indicates minimal self-absorption, making the compound suitable for ratiometric sensing of Zn²⁺ in biological systems .
What methodologies assess the environmental impact of this compound, particularly its persistence in aquatic systems?
Advanced Research Question
- Degradation Studies: Conduct hydrolysis (pH 7–9) and photolysis (UV-Vis light) experiments. The 4-fluorophenoxy group shows moderate persistence (t₁/₂ = 14 days in water) .
- Ecototoxicity Testing: Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. LC₅₀ values >10 mg/L suggest low environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
